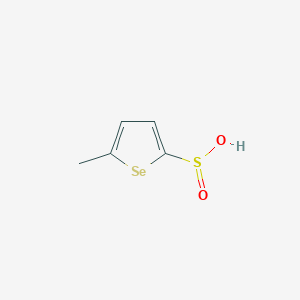

5-Methylselenophene-2-sulfinic acid

Description

Properties

CAS No. |

803632-64-6 |

|---|---|

Molecular Formula |

C5H6O2SSe |

Molecular Weight |

209.14 g/mol |

IUPAC Name |

5-methylselenophene-2-sulfinic acid |

InChI |

InChI=1S/C5H6O2SSe/c1-4-2-3-5(9-4)8(6)7/h2-3H,1H3,(H,6,7) |

InChI Key |

FLMQIYVRVOFHSK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C([Se]1)S(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 5 Methylselenophene 2 Sulfinic Acid

Strategies for the Construction of the Selenophene (B38918) Ring System

The formation of the selenophene ring is a critical step in the synthesis of 5-Methylselenophene-2-sulfinic acid. Various methods have been developed, broadly categorized into cyclization reactions using a selenium source and annulation approaches for creating substituted selenophenes.

Cyclization Reactions Utilizing Selenium Sources

Cyclization reactions are a cornerstone of selenophene synthesis, typically involving the reaction of an acyclic precursor with a selenium-containing reagent. researchgate.net These methods offer a direct route to the selenophene core.

One common approach involves the use of elemental selenium. For instance, a straightforward method for synthesizing 2,5-disubstituted selenophenes utilizes a copper-catalyzed [2+2+1] cyclization of terminal alkynes with elemental selenium. rsc.org This method is noted for its high atom and step economy, as well as excellent regioselectivity. rsc.org The reaction is believed to proceed through a Glaser coupling of two alkyne molecules, followed by the insertion of H₂Se and subsequent cyclization. rsc.org

Another strategy employs selenium-based nucleophiles or electrophiles that react with an appropriate acyclic precursor containing a π-system, followed by intramolecular cyclization. nih.gov For example, the reaction of 1,3-dienyl bromides with potassium selenocyanate (B1200272) in the presence of an iodine catalyst can yield selenophenes. nih.gov Similarly, copper oxide nanoparticles can catalyze the reaction of 1,3-dienyl bromides with potassium selenocyanate to produce 2-phenyl-3-alkyl selenophenes. nih.gov

The following table summarizes key cyclization reactions for selenophene synthesis.

| Precursor | Selenium Source | Catalyst/Reagent | Product | Reference |

| Terminal Alkynes | Elemental Selenium | Copper Catalyst | 2,5-Disubstituted Selenophenes | rsc.org |

| 1,3-Dienyl Bromides | Potassium Selenocyanate | Iodine | Selenophenes | nih.gov |

| 1,3-Dienyl Bromides | Potassium Selenocyanate | CuO Nanoparticles | 2-Phenyl-3-alkyl Selenophenes | nih.gov |

| Diynols | Dibutyl Diselenide | Halogen Source | 4-Iodo-selenophenes | researchgate.netnih.gov |

| 2-Alkynyl-selenoanisoles | Secondary Phosphine Oxides | Silver Oxide | 3-Phosphinoylbenzo[b]selenophenes | chim.it |

Annulation Approaches for Substituted Selenophenes

Annulation reactions provide a powerful method for constructing substituted and fused selenophene systems. These approaches often involve the formation of one or more rings onto a pre-existing molecular framework.

A notable example is the thioannulation approach, which has been adapted for selenophene synthesis. This involves the reaction of Morita-Baylis-Hillman acetates of acetylenic aldehydes with a selenium source, proceeding through a tandem allylic substitution and cycloisomerization. organic-chemistry.orgnih.gov This metal-free method offers mild reaction conditions and a broad substrate scope. organic-chemistry.orgnih.gov

Furthermore, intramolecular cyclization of selenium-functionalized arenes bearing ortho-alkynyl groups, often mediated by transition metal catalysts or electrophilic species, is a useful strategy for accessing benzoselenophene derivatives. nih.gov For instance, copper(I)-catalyzed annulation of ortho-SeBu-substituted (E)-1-bromo-1-arylselenoalkenes can yield 2-arylselanyl-benzo[b]selenophenes. nih.gov

A summary of representative annulation reactions is presented in the table below.

| Starting Material | Reagent | Product | Reference |

| Morita-Baylis-Hillman Acetates of Acetylenic Aldehydes | Potassium Thioacetate (adapted for selenium) | Substituted Thiophenes (adaptable to Selenophenes) | organic-chemistry.orgnih.gov |

| ortho-SeBu-substituted (E)-1-bromo-1-arylselenoalkenes | CuBr | 2-Arylselanyl-benzo[b]selenophenes | nih.gov |

| o-Ethynyl-thioanisole substrates | Arylsulfenyl chloride reagents | nih.govBenzothieno[3,2-b] nih.govbenzoselenophene | acs.org |

Introduction of the Sulfinic Acid Moiety

Once the 5-methylselenophene core is synthesized, the next critical step is the introduction of the sulfinic acid group at the 2-position. This can be achieved through several synthetic pathways.

Direct Functionalization Pathways for Selenophenes

Direct C-H functionalization presents an attractive and atom-economical approach to introduce the sulfinic acid group. While direct C(sp³)–H sulfination has been explored for aliphatic compounds, its application to heteroaromatic systems like selenophene is an area of ongoing research. nih.gov These reactions often proceed via radical intermediates. nih.gov

The aromatic nature of selenophene allows it to undergo electrophilic substitution reactions, with a preference for attack at the carbon positions adjacent to the selenium atom. wikipedia.org This inherent reactivity could be exploited for direct sulfination, although specific methodologies for selenophenes are not extensively documented.

Oxidation of Precursor Sulfides/Disulfides

A more established route to sulfinic acids involves the controlled oxidation of precursor sulfur compounds, such as thiols or disulfides. researchgate.netresearchgate.net In the context of 5-methylselenophene, this would involve the synthesis of 5-methylselenophene-2-thiol or bis(5-methylselenophen-2-yl) disulfide as an intermediate.

The oxidation of thiols and disulfides can be achieved using various oxidizing agents. researchgate.net Hydrogen peroxide, in the presence of a suitable catalyst, is a common reagent for this transformation. nih.govdntb.gov.ua The reaction proceeds through a sulfenic acid (RSOH) intermediate, which is further oxidized to the sulfinic acid (RSO₂H). lookchem.comnih.govwikipedia.org Careful control of reaction conditions is crucial to prevent over-oxidation to the corresponding sulfonic acid (RSO₃H). researchgate.netnih.gov Cyclic seleninate esters have been shown to catalyze the oxidation of disulfides to thiolsulfinates with hydrogen peroxide. nih.govdntb.gov.ua

The following table outlines oxidizing agents used for converting thiols and disulfides to sulfinic and sulfonic acids.

| Substrate | Oxidizing Agent | Product | Reference |

| Thiols/Disulfides | HOF·CH₃CN | Sulfonic/Sulfinic Acids | researchgate.net |

| Disulfides | Hydrogen Peroxide / Cyclic Seleninate Ester Catalyst | Thiolsulfinates | nih.govdntb.gov.ua |

| Thiols | Oxygen/Light/Sensitizer | Sulfenato/Sulfinato complexes | researchgate.net |

Nucleophilic Addition to Sulfur Dioxide Derivatives

An alternative strategy for forming sulfinic acids involves the reaction of an organometallic derivative of 5-methylselenophene with sulfur dioxide. wikipedia.org This approach typically begins with the lithiation or Grignard formation at the 2-position of the 5-methylselenophene ring. The resulting organolithium or Grignard reagent then acts as a nucleophile, attacking sulfur dioxide to form a sulfinate salt. wikipedia.org Subsequent acidification of this salt yields the desired this compound. wikipedia.org

This method offers a reliable way to introduce the sulfinic acid group at a specific position, provided that the initial metallation is regioselective. For selenophenes, lithiation generally occurs preferentially at the C2 position.

Advanced Synthetic Approaches to this compound

The synthesis of this compound, while achievable through classical methods such as the lithiation of 2-methylselenophene followed by quenching with sulfur dioxide, can also be approached using more modern and sophisticated techniques. These advanced methods offer improvements in efficiency, selectivity, and scalability.

Metal-Catalyzed Coupling Reactions for Functionalization

Modern synthetic strategies increasingly rely on transition-metal-catalyzed reactions to form carbon-heteroatom bonds with high precision. In the context of this compound, a key advanced approach involves the direct C-H functionalization of the 2-methylselenophene precursor. This method avoids the need to pre-functionalize the substrate (e.g., halogenation) and is therefore more atom-economical.

Catalytic C-H bond functionalization uses a transition metal, often from groups 8-10, to selectively activate a specific C-H bond. epa.gov In this scenario, a palladium, rhodium, or iridium catalyst could potentially activate the C-H bond at the 5-position of 2-methylselenophene, followed by the insertion of a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct). The use of directing groups, which are Lewis basic functionalities on the substrate that coordinate to the metal catalyst, can precisely control the site of the reaction. nih.gov While specific examples for 2-methylselenophene are not extensively documented, the principles are well-established for a variety of heterocyclic systems. nih.govyoutube.com

Table 1: Representative Metal-Catalyzed C-H Functionalization Reactions on Heterocycles

| Catalyst System | Heterocycle Type | Functional Group Introduced | Proposed Application for Selenophene | Reference |

| Pd(OAc)₂ / Ligand | Thiophenes, Furans | Aryl, Alkyl | Direct C-H arylation or alkylation of the selenophene ring prior to sulfinylation. | youtube.com |

| [RhCp*Cl₂]₂ | Indoles | Alkenyl | Direct C-H functionalization of 2-methylselenophene with an SO₂ surrogate. | nih.gov |

| Ir-based catalysts | Benzenes, Pyridines | Boryl | Borylation at the 5-position, followed by a subsequent coupling to install the sulfinic acid group. | youtube.com |

Stereoselective Synthesis and Chiral Induction Methodologies

The target molecule, this compound, is achiral and does not possess any stereocenters. Consequently, literature detailing its stereoselective synthesis or chiral induction methodologies is not available, as these concepts are not applicable to the structure of the compound itself.

However, it is pertinent to note that sulfinic acids are precursors to chiral sulfoxides. The derivatization of this compound could lead to the formation of chiral molecules. For instance, reaction with an organometallic reagent could produce a chiral sulfoxide (B87167) where the sulfur atom is the stereocenter. The synthesis of such chiral derivatives would necessitate stereoselective methods, like the well-known Andersen procedure, which involves the reaction of a chiral sulfinate ester with a Grignard reagent.

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry offers significant advantages for the synthesis of fine chemicals, including enhanced safety, improved reaction control, and straightforward scalability. google.com A hypothetical application of flow chemistry to the synthesis of this compound could address the challenges associated with the traditional batch process of lithiation and quenching.

The lithiation of heterocycles is often highly exothermic, and the use of gaseous and toxic sulfur dioxide presents handling difficulties in a batch reactor. A continuous flow process would mitigate these risks. 2-methylselenophene and an organolithium reagent (e.g., n-BuLi) would be pumped into a microreactor where they mix and react. The short residence time and high surface-area-to-volume ratio of the reactor allow for excellent temperature control. The resulting lithiated intermediate would then be immediately mixed with a stream of sulfur dioxide solution in a subsequent reactor, followed by an in-line aqueous quench to yield the target sulfinic acid salt. This approach allows for the safe handling of hazardous reagents and the potential for large-scale, automated production. google.com

Table 2: Hypothetical Flow Chemistry Parameters for Synthesis

| Parameter | Value/Condition | Purpose | Reference |

| Reactor 1 (Lithiation) | |||

| Reagents | 2-Methylselenophene, n-BuLi in Hexane | Formation of 5-lithio-2-methylselenophene. | researchgate.net |

| Temperature | -20 °C to 0 °C | Control of exothermic reaction. | google.com |

| Residence Time | < 1 minute | Rapid formation of the organolithium species. | google.com |

| Reactor 2 (Sulfinylation) | |||

| Reagents | Lithiated intermediate, SO₂ in THF | Formation of the lithium sulfinate salt. | nih.gov |

| Temperature | -40 °C to -20 °C | Control of quenching reaction. | google.com |

| Residence Time | < 2 minutes | Completion of the sulfinylation reaction. | google.com |

| Quench | Aqueous NH₄Cl | Protonation to form the final product. | researchgate.net |

Derivatization Strategies for this compound

This compound serves as a versatile intermediate for the synthesis of a variety of other organosulfur and organoselenium compounds. Its reactivity is centered on the sulfinic acid moiety and the potential for substitution on the selenophene ring.

Conversion to Sulfones, Sulfonyl Halides, and Esters

The sulfinic acid group can be readily transformed into several other important sulfur-containing functional groups.

Sulfones: Sulfones can be prepared from sulfinic acids through various methods. One common approach is the oxidation of the sulfinic acid using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). Alternatively, sulfones can be formed via coupling reactions. For example, the reaction of the sodium salt of this compound with an alkyl or aryl halide, often catalyzed by copper, can yield the corresponding sulfone.

Sulfonyl Halides: The synthesis of sulfonyl halides from sulfinic acids typically proceeds via an initial oxidation to the corresponding sulfonic acid. The sulfonic acid can then be treated with a halogenating agent, such as thionyl chloride (for sulfonyl chlorides) or a combination of a chlorinating agent and a fluoride (B91410) source like KF (for sulfonyl fluorides), to yield the desired product. nih.gov More direct, modern methods might involve reacting the sulfinic acid salt with reagents like N-chlorosuccinimide (NCS) or N-fluorobenzenesulfonimide (NFSI). nih.gov

Sulfinate Esters: Esterification of the sulfinic acid can be achieved by reaction with an alcohol. This transformation can be promoted by an acid catalyst or by using a dehydrating agent to remove water. Isocyanide-induced esterification has also been reported as a mild and efficient method for converting sulfinic acids into sulfinate esters with a variety of alcohols.

Table 3: Summary of Derivatization Reactions of the Sulfinic Acid Group

| Derivative | Reagents and Conditions | Product Class | Reference |

| Sulfone | H₂O₂ or m-CPBA | (5-Methylselenophen-2-yl)sulfonyl derivative | - |

| Sulfone | Alkyl/Aryl Halide, Cu catalyst | Alkyl/Aryl (5-methylselenophen-2-yl) sulfone | - |

| Sulfonyl Chloride | 1. Oxidation (e.g., KMnO₄) 2. SOCl₂ or PCl₅ | 5-Methylselenophene-2-sulfonyl chloride | - |

| Sulfonyl Fluoride | 1. Oxidation 2. Cyanuric chloride, KHF₂ | 5-Methylselenophene-2-sulfonyl fluoride | nih.gov |

| Sulfinate Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Alkyl 5-methylselenophene-2-sulfinate | - |

| Sulfinate Ester | Alcohol, Isocyanide | Alkyl 5-methylselenophene-2-sulfinate | - |

Functionalization at the Selenophene Ring

The selenophene ring is electron-rich and undergoes electrophilic aromatic substitution (EAS) reactions, similar to thiophene (B33073) and furan (B31954). masterorganicchemistry.combyjus.com The positions available for substitution on this compound are C3 and C4. The directing effects of the existing substituents—the activating methyl group and the deactivating sulfinic acid group—will influence the regioselectivity of the substitution. The C3 position is generally favored for electrophilic attack in 2-substituted selenophenes.

Common EAS reactions that could be applied include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid.

Acylation: Introduction of an acyl group using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst (Friedel-Crafts acylation).

These functionalizations would likely occur on the sulfinic acid itself or, more commonly, on a protected derivative such as a sulfinate ester, to avoid unwanted side reactions with the acidic proton.

Table 4: Potential Electrophilic Aromatic Substitution Reactions on the Selenophene Ring

| Reaction | Electrophile Source | Potential Product | Reference |

| Bromination | N-Bromosuccinimide (NBS) in CCl₄ | 3-Bromo-5-methylselenophene-2-sulfinic acid derivative | masterorganicchemistry.com |

| Chlorination | N-Chlorosuccinimide (NCS) | 3-Chloro-5-methylselenophene-2-sulfinic acid derivative | masterorganicchemistry.com |

| Nitration | HNO₃ / H₂SO₄ | 3-Nitro-5-methylselenophene-2-sulfinic acid derivative | libretexts.org |

| Acylation | RCOCl / AlCl₃ | 3-Acyl-5-methylselenophene-2-sulfinic acid derivative | byjus.com |

Mechanistic Investigations of 5 Methylselenophene 2 Sulfinic Acid Reactivity

Oxidative Transformations of 5-Methylselenophene-2-sulfinic Acid

The oxidation of this compound can lead to a variety of products, with the reaction pathways being highly dependent on the nature of the oxidizing agent and the reaction conditions. Key transformations include the formation of the corresponding sulfonic acid and processes involving radical intermediates.

Formation of Sulfonic Acid and Related Species

The oxidation of a sulfinic acid to a sulfonic acid is a common transformation. In the case of this compound, this would yield 5-methylselenophene-2-sulfonic acid. This conversion represents an increase in the oxidation state of the sulfur atom. Generally, strong oxidizing agents are required for this process.

The formation of sulfonic acids can also be achieved through various other synthetic routes, such as the sulfonation of aromatic compounds. organic-chemistry.org For instance, aryl sulfonic acids are commercially produced by sulfonation, where an agent like sulfur trioxide acts as an electrophile in an electrophilic aromatic substitution reaction. wikipedia.org Another general method for synthesizing sulfonic acids is the oxidation of thiols. wikipedia.org

While specific studies on the direct oxidation of this compound to its corresponding sulfonic acid are not extensively detailed in the provided search results, the general principles of sulfinic acid oxidation can be applied. The stability of the resulting sulfonic acid would also be a factor to consider. Sulfinic acids themselves are known to be prone to disproportionation, yielding both a sulfonic acid and a thiosulfonate. wikipedia.org

Radical Pathways in Oxidation Processes

The oxidation of sulfinic acids can proceed through radical pathways, particularly when initiated by certain reagents or conditions. researchgate.net These reactions often involve the formation of sulfonyl radicals (RSO₂•) as key intermediates. These radicals can then participate in a variety of subsequent reactions, including additions to unsaturated bonds and substitution reactions.

While the provided information does not specifically detail radical-based oxidation of this compound, the general behavior of sulfinic acids suggests that such pathways are plausible. For instance, the autoxidation of sulfinic acids is believed to involve free-radical fission of an intermediate. wikipedia.orgresearchgate.net

The table below summarizes potential oxidative transformations and the general conditions or reagents that might be employed, based on the general chemistry of sulfinic acids.

| Transformation | Reagent/Condition Examples | Intermediate Species |

| Oxidation to 5-methylselenophene-2-sulfonic acid | Strong oxidizing agents | |

| Disproportionation | Spontaneous/Heat | Sulfonyl radical, Thiosulfonate |

| Radical-mediated reactions | Radical initiators, Light | Sulfonyl radical |

Reductive Pathways of this compound

The reduction of this compound can lead to compounds with sulfur and selenium in lower oxidation states. These transformations are critical for understanding the complete redox chemistry of this heterocyclic compound.

Conversion to Thioethers and Selenols

Detailed information specifically on the conversion of this compound to thioethers and selenols is not available in the provided search results. However, based on general organosulfur and organoselenium chemistry, reduction of the sulfinic acid moiety could potentially lead to the formation of a thiol (or its corresponding thioether derivative) and, under more forcing conditions, might affect the selenophene (B38918) ring, possibly leading to ring opening and the formation of a selenol. The relative reactivity of the sulfinic acid group versus the selenium in the ring would be a key factor.

Hydride Reductions and Electron Transfer Mechanisms

The reduction of sulfinic acids and their derivatives can be achieved using various reducing agents. While specific examples for this compound are not provided, general methods for the reduction of sulfonyl-containing compounds often involve hydride reagents or electron transfer processes. For instance, sulfinate salts, which are the conjugate bases of sulfinic acids, can be generated by the reduction of sulfonyl chlorides. wikipedia.org This suggests that the sulfinic acid functional group is susceptible to reduction.

Reactions Involving the Sulfur Center

The sulfur atom in this compound is the primary site of its characteristic reactivity. As a pyramidal center, sulfinic acids are chiral. wikipedia.org

Reactions at the sulfur center are diverse. For example, alkylation of sulfinic acids can lead to either sulfones or sulfinate esters, depending on the reaction conditions and the nature of the alkylating agent. wikipedia.org Furthermore, sulfinates, the conjugate bases of sulfinic acids, can react with Grignard reagents to form sulfoxides. wikipedia.org

Electrophilic Reactivity of the Sulfinic Acid Moiety

The sulfinic acid group, RSO(OH), exhibits electrophilic character at the sulfur atom. This reactivity is harnessed in various synthetic transformations. For instance, sulfinic acids can react with nucleophiles like amines and thiols. nsf.gov The electrophilicity of the sulfur atom in a sulfinic acid is comparable to that of a sulfonyl chloride. nih.gov

In the presence of sulfur trioxide, sulfenic and sulfoxylic acid derivatives can generate highly reactive electrophilic sulfenylating species that readily add to olefins. tandfonline.com While specific studies on this compound are limited, the general reactivity of sulfinic acids suggests that the sulfur atom can be attacked by a range of nucleophiles. nsf.govtandfonline.com The self-condensation of sulfenic acids to form thiosulfinates involves one molecule acting as an electrophile and another as a nucleophile. nsf.gov

Furthermore, methyl alkyl- and arylsulfinates have been shown to participate in Friedel–Crafts reactions with activated aromatic systems, yielding sulfoxides. acs.org This highlights the electrophilic nature of the sulfinyl group, which could be applicable to this compound under appropriate conditions.

Nucleophilic Reactivity and Additions

The sulfinic acid moiety also possesses nucleophilic character, primarily through the lone pair on the sulfur atom. This dual reactivity makes sulfinic acids versatile reagents in organic synthesis. Metal sulfinates are potent nucleophiles, with the sulfur atom readily attacking electrophiles to form sulfones. nih.gov

While alkyl sulfinates are generally considered electrophilic, mechanistic studies have revealed that under certain conditions, they can act as formal nucleophiles. nih.gov This unusual nucleophilicity arises from the in situ formation of a sulfinic acid, which is the true nucleophilic species. nih.gov This generated sulfinic acid can then participate in reactions like the Mannich-type reaction. nih.gov

The nucleophilic nature of the sulfinate anion is crucial in its reactions. For example, sulfinates react with Grignard reagents to produce sulfoxides. wikipedia.org In the context of this compound, its corresponding sulfinate salt would be expected to exhibit strong nucleophilic properties, enabling it to react with a variety of electrophiles. The reaction of sulfenic acids with various nucleophiles, including carbon-based nucleophiles, has been studied, with carbon nucleophiles forming stable covalent adducts. nih.gov

Radical Reactions and Their Propagation

Sulfinic acids are known to participate in radical reactions. One-electron oxidation of sulfinic acids or their conjugate bases generates sulfonyl radicals (RSO₂•). nih.gov These radicals are key intermediates in various synthetic transformations, including additions to double and triple bonds to form sulfones. nih.gov

The homolytic cleavage of the S-H bond in sulfinic acids is a critical step in these radical pathways. libretexts.orgchemistrysteps.com The O–H bond dissociation enthalpy (BDE) of sulfinic acids has been determined to be approximately 78 kcal/mol. nih.gov This value indicates that sulfinic acids are effective hydrogen atom donors, leading to the formation of highly reactive sulfonyl radicals. nih.gov

Computational studies have investigated the intramolecular homolytic substitution at the sulfur atom in sulfinates by alkyl and aryl radicals. nih.gov These studies predict that the formation of five-membered rings through this pathway proceeds with moderate activation energies. nih.gov The propagation of these radical reactions often involves a chain mechanism where the sulfonyl radical adds to a substrate, and the resulting radical intermediate continues the chain. Hydrogen atom transfer (HAT) photocatalysis has emerged as a powerful method for the homolytic cleavage of C(sp³)–H bonds, generating alkyl radicals that can be trapped by sulfinic acids to form sulfones. acs.org

Reactivity of the Selenophene Ring System

Electrophilic Aromatic Substitution Patterns

The selenophene ring is considered aromatic and undergoes electrophilic substitution reactions. stackexchange.com However, its reactivity is influenced by the large and diffuse valence orbitals of the selenium atom, which can lead to less effective pi overlap compared to its lighter counterpart, thiophene (B33073). stackexchange.comguidechem.com Despite this, selenophene is generally more reactive than thiophene in electrophilic aromatic substitution (EAS) reactions. stackexchange.com

The directing effect of substituents on the selenophene ring plays a crucial role in determining the regioselectivity of EAS reactions. For this compound, the methyl group is an activating, ortho-, para-directing group, while the sulfinic acid group is a deactivating, meta-directing group. The interplay of these two substituents would dictate the position of electrophilic attack. Generally, electrophilic substitution on selenophenes occurs preferentially at the 2- or 2,5-positions. stackexchange.com The synthesis of various functionalized selenophenes often proceeds through electrophilic cyclization pathways. nih.govnih.gov

Metallation and Cross-Coupling Reactivity

Selenophenes can be functionalized through metallation followed by reaction with an electrophile. nih.govresearchgate.net This typically involves deprotonation with a strong base to form a lithiated or other organometallic intermediate. The resulting organometallic species can then participate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, are powerful tools for the synthesis of substituted selenophenes. nih.govnih.govresearchgate.net Halogenated selenophenes are common starting materials for these reactions, reacting with boronic acids, terminal alkynes, or alkenes in the presence of a palladium catalyst. nih.govnih.govresearchgate.net For instance, 2-haloselenophenes have been successfully used in Suzuki couplings to synthesize 2-arylselenophenes and 2,5-diarylselenophenes. nih.govresearchgate.net Similarly, 3-iodoselenophenes can be subjected to Sonogashira, Ullmann, and Suzuki cross-coupling reactions to introduce various functional groups. nih.govresearchgate.net Copper-catalyzed cross-coupling reactions have also been employed for the synthesis of selenophene-containing heterocycles. beilstein-journals.org

Table 1: Examples of Cross-Coupling Reactions of Haloselenophenes

| Haloselenophene | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 2-Iodoselenophene | Arylboronic acid | Pd(OAc)₂/K₂CO₃ | 2-Arylselenophene | Good | nih.govresearchgate.net |

| 2,5-Diiodoselenophene | Arylboronic acid | Pd(OAc)₂/K₂CO₃ | 2,5-Diarylselenophene | Good | nih.govresearchgate.net |

| 3-Iodoselenophene | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | 3-(Phenylethynyl)selenophene | 65 | nih.gov |

| 3-Iodoselenophene | Arylboronic acid | Pd catalyst | 3-Arylselenophene | 56-80 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Cycloaddition Reactions and Pericyclic Processes

Selenophenes can participate in cycloaddition reactions, although their aromaticity can make them less reactive than non-aromatic dienes. nih.govwikipedia.orgmasterorganicchemistry.com The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example of a pericyclic reaction that can be utilized with selenophenes, leading to the formation of six-membered rings. wikipedia.orgresearchgate.netmnstate.edumsu.edulibretexts.orgebsco.comyoutube.com In some cases, the initial Diels-Alder adduct can undergo further transformations, such as the extrusion of selenium. researchgate.net

The synthesis of dihydroselenophenes and selenophenes has been achieved through a Lewis-acid-catalyzed (3+2)-cycloaddition of donor-acceptor cyclopropanes with selenocyanate (B1200272). acs.org Additionally, the reaction of terminal alkynes with elemental selenium can lead to the formation of substituted selenophenes via a [2+2+1] cyclization. rsc.org The construction of functionalized selenophene ligands has also been demonstrated through alkyne double action at a diiron complex, involving a 1,3-dipolar cycloaddition. researchgate.net Furthermore, copper-catalyzed azide-alkyne 1,3-dipolar cycloaddition reactions have been used to synthesize triazole-substituted organoselenium compounds. nih.gov

Computational and Theoretical Investigations of 5 Methylselenophene 2 Sulfinic Acid

Electronic Structure and Bonding Analysis

The electronic nature of 5-methylselenophene-2-sulfinic acid is fundamentally dictated by the interplay between the electron-rich selenophene (B38918) ring and the electron-withdrawing sulfinic acid group.

Density Functional Theory (DFT) is a powerful computational method to investigate the electronic structure of molecules. For this compound, DFT calculations would provide insights into its molecular orbitals, in particular the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electron density.

Based on studies of similar molecules, the HOMO is expected to be predominantly localized on the electron-rich 5-methylselenophene ring, showcasing significant π-character. The presence of the methyl group, an electron-donating group, would likely increase the energy of the HOMO compared to an unsubstituted selenophene ring. Conversely, the LUMO is anticipated to be centered primarily on the sulfinic acid group, reflecting its electron-withdrawing nature.

The energy difference between the HOMO and LUMO is a critical parameter, as it correlates with the chemical reactivity and the wavelength of electronic absorption. A smaller HOMO-LUMO gap generally implies higher reactivity. In a study on selenophene-containing chromophores, DFT calculations were used to explore their electronic properties, revealing how structural modifications influence the HOMO-LUMO gap. mdpi.com

The charge distribution, calculable through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would likely show a significant polarization of the S-O bonds in the sulfinic acid moiety, with the oxygen atoms bearing partial negative charges and the sulfur atom a partial positive charge. The selenium atom in the ring, being more electronegative than carbon, would also carry a partial negative charge.

Table 1: Predicted General DFT Results for this compound (based on analogous compounds)

| Parameter | Predicted Characteristic | Rationale/Comparison |

| HOMO Localization | Primarily on the 5-methylselenophene ring (π-orbital) | The selenophene ring is the electron-rich part of the molecule. |

| LUMO Localization | Primarily on the sulfinic acid group (σ* or π* character) | The sulfinic acid group is electron-withdrawing. |

| HOMO-LUMO Gap | Moderate | Expected to be smaller than that of selenophene due to the substituent. |

| Charge on Se | Negative | Higher electronegativity compared to carbon. |

| Charge on S | Positive | Bonded to highly electronegative oxygen atoms. |

| Charge on O | Negative | High electronegativity. |

This table is predictive and based on general principles and data from related compounds.

Ab initio calculations, which are based on first principles without empirical parameters, can provide a more accurate description of electron correlation effects. For a molecule like this compound, methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would offer a higher level of accuracy for properties like bond energies and geometries compared to standard DFT functionals.

Electron correlation is crucial for accurately describing the interactions between electrons, which in turn affects the calculated molecular properties. For selenophenes, the size mismatch between the selenium lone pair orbitals and the ring π orbitals can influence the degree of aromaticity and reactivity, an effect that is better captured by high-level ab initio methods. chemrxiv.org While computationally more expensive, these methods are invaluable for benchmarking DFT results and for cases where DFT may not be sufficiently accurate.

Spectroscopic Property Prediction and Validation

Computational chemistry is an indispensable tool for predicting and interpreting various types of spectra.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can aid in the structural elucidation of this compound.

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ⁷⁷Se can be predicted using DFT methods. The calculated ¹H NMR spectrum would be expected to show distinct signals for the methyl protons, the two non-equivalent aromatic protons on the selenophene ring, and the acidic proton of the sulfinic acid group. The ¹³C NMR spectrum would similarly provide predicted shifts for the five carbon atoms in the molecule. ⁷⁷Se NMR is particularly informative for organoselenium compounds, and its chemical shift is sensitive to the electronic environment around the selenium atom.

IR Spectroscopy: Simulated IR spectra, obtained from frequency calculations at the optimized geometry, would reveal characteristic vibrational modes. Key predicted bands would include the O-H stretch of the sulfinic acid, the S=O stretch, and various C-H and C-Se stretching and bending vibrations of the selenophene ring. Comparing these predicted spectra with experimental data is a powerful method for confirming the molecular structure.

Table 2: Predicted Key IR and NMR Data for this compound

| Spectroscopy | Feature | Predicted Observation |

| IR | O-H stretch | Broad band, ~2500-3300 cm⁻¹ |

| S=O stretch | Strong absorption, ~1050-1150 cm⁻¹ | |

| C-H (aromatic) stretch | ~3000-3100 cm⁻¹ | |

| C-H (methyl) stretch | ~2850-2960 cm⁻¹ | |

| ¹H NMR | -SO₂H proton | Broad singlet, downfield |

| Ring protons | Two doublets in the aromatic region | |

| -CH₃ protons | Singlet, upfield | |

| ¹³C NMR | Ring carbons | Signals in the aromatic region |

| Methyl carbon | Signal in the aliphatic region | |

| ⁷⁷Se NMR | Selenium-77 | Characteristic chemical shift for a selenophene |

This table contains predicted data based on typical functional group frequencies and shifts.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the selenophene ring. libretexts.orgshu.ac.ukyoutube.com The presence of the sulfinic acid and methyl groups will influence the position and intensity of the absorption maxima (λ_max). The electron-donating methyl group and the electron-withdrawing sulfinic acid group, acting in concert, are likely to cause a bathochromic (red) shift compared to unsubstituted selenophene.

Time-dependent DFT (TD-DFT) is the standard computational method for predicting UV-Vis spectra. TD-DFT calculations can determine the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. For instance, in a study on selenophene-based dyes, TD-DFT was used to predict how the addition of selenophene units would affect the absorption wavelength. mdpi.com For this compound, the main absorption band would likely correspond to the HOMO → LUMO transition.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry can be employed to investigate the mechanisms of reactions involving this compound. This involves locating transition states and calculating activation energies for proposed reaction pathways.

For example, the synthesis of this compound could be modeled to understand the regioselectivity and efficiency of the sulfination reaction on the 5-methylselenophene precursor. Computational studies on the synthesis of other selenophene derivatives have provided valuable insights into their reaction mechanisms. nih.gov

Furthermore, the reactivity of the sulfinic acid group itself can be studied. For instance, its oxidation to the corresponding sulfonic acid or its reduction could be investigated. A computational study on the esterification of sulfonic acids has shed light on the operative mechanisms, and similar approaches could be applied to the reactions of this compound. rsc.org The thermal decomposition of sulfinic acids is another area where computational chemistry could predict the likely products and pathways, potentially involving syn-elimination reactions similar to those studied for related selenium compounds. mdpi.com

By mapping the potential energy surface for a given reaction, computational chemistry provides a powerful lens through which to understand and predict the chemical behavior of this compound.

Transition State Characterization and Energy Profiles

Detailed computational studies characterizing the transition states and energy profiles specifically for reactions involving this compound are not documented in the reviewed literature. However, the general principles of transition state theory and computational methods for its application are well-established.

Theoretical investigations of chemical reactions typically employ quantum mechanical methods to locate transition state structures, which are first-order saddle points on the potential energy surface. These calculations are crucial for understanding reaction mechanisms and predicting reaction rates. For organoselenium compounds, computational approaches such as density functional theory (DFT) and ab initio methods are commonly used to model reaction pathways.

In the context of sulfinic acids, transition states are often associated with reactions such as oxidation, reduction, or condensation. For instance, the oxidation of a sulfinic acid to a sulfonic acid would proceed through a transition state involving the sulfinic acid and an oxidizing agent. The characterization of such a transition state would involve calculating its geometry, vibrational frequencies (where one imaginary frequency corresponds to the reaction coordinate), and activation energy. The energy profile would then map the energy changes from reactants to products, passing through this transition state.

Without specific studies on this compound, any discussion on its transition states and energy profiles remains speculative and would need to be based on analogies with other sulfinic acids or selenophene derivatives.

Solvent Effects and Implicit/Explicit Solvation Models

The influence of solvents on the properties and reactivity of this compound has not been specifically investigated through computational models. Nevertheless, the methodologies for studying solvent effects are well-developed and can be broadly applied.

Computational chemistry utilizes both implicit and explicit solvation models to simulate the effects of a solvent environment. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute. Explicit solvation models involve including individual solvent molecules in the calculation, which allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding.

For a polar molecule like this compound, solvent effects are expected to be significant. The sulfinic acid group is capable of acting as both a hydrogen bond donor and acceptor, and its charge distribution would be influenced by the polarity of the solvent. Understanding these interactions is critical for predicting its behavior in solution, including its acidity, reactivity, and spectroscopic properties.

Non-Covalent Interactions and Intermolecular Forces

While there is no specific research on the non-covalent interactions of this compound, studies on related selenium-containing heterocycles provide some insights. Non-covalent interactions play a crucial role in determining the supramolecular chemistry and physical properties of molecular solids.

In selenium-containing heterocycles, interactions such as Se···O, Se···Se, and hydrogen bonds are known to be important in directing crystal packing. nih.gov The selenium atom can act as a chalcogen bond donor, interacting with Lewis bases. The sulfinic acid moiety, with its polar S-O and O-H bonds, would be a prime site for strong hydrogen bonding interactions. Furthermore, the selenophene ring can participate in π-stacking interactions.

A computational analysis of this compound would involve mapping its electrostatic potential surface to identify regions of positive and negative charge, which are indicative of sites for electrostatic interactions. Advanced computational methods can also be used to quantify the strength of these non-covalent interactions.

Thermochemical and Kinetic Studies

Bond Dissociation Energies and Stability Assessments

Specific bond dissociation energies (BDEs) for this compound have not been reported. BDEs are a fundamental measure of bond strength and are critical for assessing the thermal stability of a molecule and predicting its reaction pathways.

General trends in BDEs for related compounds can offer some estimation. For instance, the C-Se bond in selenophenes and the S-O and O-H bonds in sulfinic acids would be of particular interest. Computational methods, such as G3 or W1 theory, can provide highly accurate BDE values. These calculations involve determining the enthalpy change for the homolytic cleavage of a specific bond.

The stability of this compound would be influenced by the strength of its covalent bonds and by any stabilizing or destabilizing effects from its functional groups. The methyl group is an electron-donating group, which could influence the electronic structure and stability of the selenophene ring.

Table 1: Representative Bond Dissociation Energies of Related Bonds (General Values)

| Bond | Typical Dissociation Energy (kJ/mol) |

| C–H (in methyl group on an aromatic ring) | ~430 |

| C–Se (in aromatic heterocycles) | 250 - 350 |

| S–O (in sulfinic acids) | Data not readily available |

| O–H (in sulfinic acids) | Data not readily available |

Note: These are general, approximate values for similar chemical environments and are not specific to this compound. Accurate values would require specific computational studies.

Reaction Rate Constant Prediction and Temperature Dependence

There is no available data on the predicted reaction rate constants or their temperature dependence for reactions involving this compound. The prediction of reaction rate constants is a key application of computational kinetics.

Using transition state theory, the rate constant (k) can be calculated from the Gibbs free energy of activation (ΔG‡) using the Eyring equation. Computational chemistry can be used to calculate ΔG‡, which includes contributions from the electronic energy, zero-point vibrational energy, and thermal corrections.

The temperature dependence of the rate constant is described by the Arrhenius equation, where the activation energy (Ea) is the dominant factor. Computational studies can determine Ea from the calculated potential energy surface. For reactions of selenium compounds, such as oxidation, these calculations would provide valuable insights into their kinetic behavior under different temperature conditions. nih.gov

Applications and Functionalization of 5 Methylselenophene 2 Sulfinic Acid in Advanced Materials and Catalysis

Precursor Chemistry for Conjugated Polymers and Oligomers

5-Methylselenophene-2-sulfinic acid serves as a valuable building block in the synthesis of conjugated polymers and oligomers. These materials are characterized by alternating single and double bonds, which facilitate the delocalization of π-electrons along the polymer backbone, a critical feature for electronic conductivity. The incorporation of the selenophene (B38918) moiety influences the electronic structure and solid-state packing of these materials, thereby tuning their properties for specific applications.

The introduction of selenium into conjugated polymer backbones has been a successful strategy for developing high-performance conductive materials. Polyselenophenes, polymers derived from selenophene units, generally exhibit lower bandgaps and higher absorption coefficients in thin films compared to their polythiophene counterparts. iaea.org This is attributed to the larger size and greater polarizability of the selenium atom, which enhances interchain interactions and promotes a more quinoidal character in the polymer backbone.

The development of mixed ionic/electronic conductors (MIECs) has also benefited from the inclusion of selenophene. nih.govaip.org Copolymers containing both selenophene and ion-conducting units, such as those with triethylene glycol side chains, have demonstrated enhanced electronic conductivity upon doping compared to their purely thiophene-based analogs. nih.govaip.org For instance, an oxidatively doped copolymer of dodecylselenophene and a glycol-functionalized thiophene (B33073) reached a conductivity of approximately 7 S/cm, a significant improvement over the homopolymer and the thiophene-containing copolymer. nih.gov These materials are promising for applications in next-generation electronic devices and energy storage. nih.govaip.org

Furthermore, conjugated polymer gels based on selenophenes are emerging as intrinsically stretchable and conductive materials. acs.org These gels can be processed to form high-quality thin films with charge carrier mobilities comparable to spin-coated samples, highlighting their potential in flexible and stretchable electronics. acs.org

Interactive Data Table: Comparison of Conductive Properties

| Polymer Type | Dopant | Conductivity (S/cm) | Reference |

| P3DDS-s-P3(EG3)T | Oxidative | ~7 | nih.gov |

| P3DDT-s-P3(EG3)T | Oxidative | <1 | nih.gov |

| P3(EG3)T | Oxidative | <<1 | nih.gov |

| P3DDS-s-P3(EG3)T | Li-ion | 8.2 x 10⁻⁶ | nih.gov |

| P3DDT-s-P3(EG3)T | Li-ion | 9.7 x 10⁻⁶ | nih.gov |

| P3(EG3)T | Li-ion | 2.2 x 10⁻⁶ | nih.gov |

The incorporation of selenophene units, originating from precursors like this compound, has a profound impact on the optical and electronic properties of the resulting materials. A key advantage of using selenophenes is the ability to tune the energy levels and bandgap of the final polymer or oligomer.

Studies on selenophene-thiophene copolymers have revealed that the inclusion of selenophene leads to a red-shift in the absorption spectra, indicating a lower optical bandgap. nih.govacs.org This is a desirable characteristic for applications in organic photovoltaics, as it allows for the harvesting of a broader range of the solar spectrum. iaea.orgmdpi.com For example, block copolymers of poly(3-hexylselenophene) and poly(3-hexylthiophene) exhibit broader and red-shifted absorbance features compared to statistical copolymers of the same monomers. acs.org

Furthermore, functionalized selenophene oligomers have been synthesized and investigated for their optoelectronic properties. uni-ulm.de Dicyanovinyl-substituted selenophene-thiophene pentamers showed that increasing the selenophene content resulted in red-shifted absorption spectra and lower band gaps. uni-ulm.de Non-alkylated, terminally dicyanovinyl-substituted oligoselenophenes also displayed red-shifted absorption bands and lower band gaps compared to their thiophene analogs. uni-ulm.de

The electronic properties are also significantly influenced. Density functional theory (DFT) calculations on fused selenophene oligomers have shown that the vertical ionization potential decreases as the number of repeating units increases. nih.gov This indicates that longer oligomers are more easily oxidized, which is a crucial factor for their function as hole-transporting materials in electronic devices.

Interactive Data Table: Optical Properties of Selenophene Derivatives

| Material | Key Optical Property | Observation | Reference |

| Polyselenophenes | Bandgap | Lower than polythiophene analogues | iaea.org |

| Selenophene-thiophene block copolymers | Absorbance | Broad and red-shifted | nih.govacs.org |

| Dicyanovinyl-substituted selenophene-thiophene pentamers | Absorption Spectra | Red-shifted with increasing selenophene content | uni-ulm.de |

| Fused selenophene oligomers | Excitation Energies | Low-lying excited states correlate with electron conductivity | nih.gov |

Ligand Design and Coordination Chemistry

The selenium atom in this compound and its derivatives can act as a coordination site, enabling the design of novel ligands for transition metal complexes. The sulfinic acid group provides an additional binding site, allowing for chelation.

While specific studies on the chelation of this compound with transition metals are not extensively detailed in the provided search results, the general principles of organoselenium chemistry suggest its potential as a ligand. Selenophene derivatives are known to be used as ligands in coordination chemistry. nih.gov They can be activated and then employed in the formation of new bonds under catalysis. nih.gov The presence of both a soft selenium donor and a harder oxygen donor from the sulfinic acid group would make it a potentially interesting hemilabile ligand, capable of coordinating to a metal center through one or both donor atoms.

Ligands play a crucial role in catalysis by modulating the electronic and steric properties of the metal center, thereby influencing the activity, selectivity, and stability of the catalyst. Homogeneous catalysts, being in the same phase as the reactants, are often highly selective. uu.nl The immobilization of these catalysts onto solid supports can combine the advantages of both homogeneous and heterogeneous catalysis. uu.nl

Ligand-directed catalysis is a powerful strategy for achieving high selectivity. nih.govnih.gov In heterogeneous catalysis, a layer of ligands on the surface of a metal catalyst can control the adsorption geometry of reactants, leading to highly selective transformations. nih.gov While direct applications of this compound in this context are not specified, its structure suggests potential as a ligand in such systems. The selenophene moiety could interact with the metal surface, while the sulfinic acid group could influence the local chemical environment.

Role in Bio-Inspired Chemical Systems (Non-Clinical)

Organoselenium compounds have garnered interest for their antioxidant properties, which are relevant to the development of bio-inspired chemical systems. While clinical applications are outside the scope of this article, the fundamental antioxidant behavior of selenophene derivatives is noteworthy.

Studies have shown that selenophenes and their derivatives can exhibit significant antiradical activity. nih.govsemanticscholar.org The mechanism is thought to involve the selenium atom acting as a reducing agent. nih.govsemanticscholar.org For example, voltammetric studies have demonstrated the antiperoxyradical ability of selenophene and its derivatives. nih.govsemanticscholar.org This intrinsic antioxidant capacity could be harnessed in the design of materials with built-in protection against oxidative degradation or in the development of sensors for reactive oxygen species.

Mimicry of Selenoenzymes: Mechanistic Investigations in vitro

Organoselenium compounds have garnered substantial interest for their ability to mimic the catalytic activity of natural selenoenzymes, most notably glutathione (B108866) peroxidase (GPx). nih.gov The GPx family of enzymes is crucial for cellular defense against oxidative stress, catalyzing the reduction of harmful peroxides. nih.gov The antioxidant activity of synthetic organoselenium compounds, including derivatives of selenophene, is attributed to their capacity to undergo a similar catalytic cycle. nih.govtandfonline.com

The mechanism of GPx mimicry by compounds like this compound is believed to involve the selenium atom cycling through different oxidation states. The active form, a selenol (R-SeH), reacts with a peroxide (like H₂O₂), resulting in its oxidation to a selenenic acid (R-SeOH). nih.gov This intermediate is then reduced back to the selenol by thiol-containing molecules such as glutathione (GSH), completing the catalytic cycle. nih.gov The efficiency of this process is influenced by structural features of the organoselenium compound, including the stability of the intermediates. nih.govtandfonline.com The presence of the electron-donating methyl group and the sulfinic acid moiety on the selenophene ring can modulate the redox potential of the selenium center, thereby influencing its catalytic efficiency.

| Compound Type | Example Compound | Relative GPx-like Activity (μM/min) | Key Structural Feature |

|---|---|---|---|

| Diselenide | Diphenyl Diselenide | ~15.5 | Aromatic Se-Se bond |

| Pseudopeptide-based Diselenide | Compound 21 researchgate.net | 48.5 researchgate.net | Peptide-like backbone researchgate.net |

| Selenoenzyme Mimic | Ebselen | High | Intramolecular Se-N bond |

| Fluorene (B118485) Diselenide | 4,5-disubstituted fluorene diselenide rsc.org | Activity demonstrated rsc.org | Conformationally restricted rsc.org |

Probing Redox Processes at a Molecular Level

The sulfinic acid and selenophene components of this compound make it a compelling candidate for investigating redox processes at the molecular level. Organoselenium compounds possess distinct electrochemical properties that allow them to act as effective redox probes. researchgate.netrsc.org Techniques such as cyclic voltammetry are commonly used to study the ease with which these molecules undergo oxidation and reduction. researchgate.net

The antioxidant action of organoselenium compounds is directly correlated with the energy of the highest occupied molecular orbital (HOMO). nih.govtandfonline.com A higher HOMO energy generally implies that the compound is more easily oxidized, which is a key step in scavenging reactive oxygen species. The redox behavior of this compound would be dictated by the interplay between the selenium atom, which can be oxidized, and the sulfinic acid group, which is a redox-active moiety itself. Studies on related compounds show that the electrochemical potential is sensitive to the molecular structure. mdpi.com This sensitivity allows such compounds to be used to monitor and understand complex redox environments, for example, by observing shifts in their voltammetric signals in response to changes in the surrounding chemical milieu. acs.org The modulation of extracellular redox states by organoselenium compounds has been demonstrated, involving processes like the induction of cell surface thioredoxin reductase. acs.org

Advanced Material Synthesis and Modification

The unique electronic and chemical properties of the selenophene ring are being harnessed for the creation of novel materials with tailored functionalities.

Incorporation into Organic Semiconductors and Photovoltaic Devices

Selenophenes are increasingly utilized as building blocks in conjugated polymers for organic electronics. researchgate.net Replacing the sulfur atom in a thiophene ring with a selenium atom to create a selenophene has profound effects on the material's electronic properties. mdpi.com Selenophene has a lower aromaticity and is more easily polarized than thiophene, which leads to a decrease in the lowest unoccupied molecular orbital (LUMO) energy level and a reduction of the optical band gap. mdpi.com This narrower band gap allows the material to absorb a broader range of the solar spectrum, which is highly desirable for photovoltaic applications. rsc.org

The incorporation of selenophene units into polymer backbones often enhances intermolecular interactions, which can lead to more ordered molecular packing and improved charge carrier mobility. mdpi.comrsc.org For instance, studies comparing identical polymer structures with either thiophene or selenophene units have shown that the selenophene-containing polymers exhibit higher power conversion efficiencies (PCE) in organic solar cells. rsc.orgrsc.org This improvement is often attributed to a combination of enhanced light absorption and more efficient charge transport. rsc.org The 5-methyl and 2-sulfinic acid groups on the target compound offer sites for polymerization or grafting onto other polymer backbones, enabling the synthesis of new semiconducting materials.

| Polymer/Molecule | Key Structural Unit | PCE (%) | Jsc (mA cm-2) | Voc (V) | Ref. |

|---|---|---|---|---|---|

| VC6 | Thiophene-flanked DPP | 7.27 | 14.31 | 0.82 | rsc.org |

| VC7 | Selenophene-flanked DPP | 9.24 | 15.98 | 0.89 | rsc.org |

| DPP-DTT (Thiophene) | Thiophene-flanked DPP | 5.1 | - | - | rsc.org |

| DPP-DTS (Selenophene) | Selenophene-flanked DPP | - | - | - | rsc.org |

Functional Coatings and Surface Modification Agents

The chemical reactivity of organoselenium compounds, and specifically the functional groups on this compound, allows for their use as agents for surface modification and the development of functional coatings. The sulfinic acid group is particularly versatile, capable of engaging in various chemical reactions to anchor the molecule to different substrates.

For example, organoselenium compounds have been successfully used to functionalize gold nanoparticles (AuNPs). nih.govuniroma1.it These modifications can be achieved through either direct covalent conjugation (Au-Se bond) or non-covalent immobilization. nih.gov Such functionalized nanoparticles have applications in areas ranging from catalysis to biomedical sensing. The selenophene moiety itself can be polymerized, often electrochemically, to form thin, conductive, and flexible films. researchgate.net These polyselenophene films demonstrate good redox activity and thermal stability, making them suitable for applications in electronic devices or as protective coatings. researchgate.net Furthermore, selenophene-based conjugated polymers can form gels that are intrinsically stretchable and conductive, opening possibilities for their use in flexible and stretchable electronics. acs.org The specific structure of this compound, with its reactive sulfinic acid "head" and polymerizable selenophene "tail," makes it an ideal candidate for creating self-assembled monolayers or functional polymer brushes on various surfaces.

Advanced Spectroscopic and Analytical Methodologies for 5 Methylselenophene 2 Sulfinic Acid Research

High-Resolution Mass Spectrometry for Molecular Characterization

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the definitive identification of 5-Methylselenophene-2-sulfinic acid. By providing a highly accurate mass measurement of the molecular ion, often with a precision of less than 5 parts per million (ppm), HRMS allows for the unambiguous determination of the elemental composition. mdpi.commdpi.com For this compound (C₅H₆O₂SSe), the theoretical exact mass of the molecular ion [M]⁺ can be calculated, and comparison with the experimentally determined mass serves as a primary confirmation of its identity.

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) experiments can elucidate the fragmentation pathways of the molecule. This provides valuable structural information by identifying characteristic fragment ions. For instance, the fragmentation of this compound would likely involve the loss of the sulfinic acid group (-SO₂H) or the methyl group (-CH₃), as well as cleavage of the selenophene (B38918) ring. The precise masses of these fragments help to piece together the molecular structure, confirming the connectivity of the atoms.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Predicted Fragmentation Pathway |

| [M+H]⁺ | C₅H₇O₂SSe⁺ | 210.9437 | Protonated molecular ion |

| [M-OH]⁺ | C₅H₅OSSe⁺ | 193.9330 | Loss of a hydroxyl radical |

| [M-SO₂H]⁺ | C₅H₅Se⁺ | 144.9556 | Loss of the sulfinic acid group |

| [C₄H₃Se]⁺ | C₄H₃Se⁺ | 130.9400 | Loss of methyl and sulfinic acid groups |

Note: The m/z values are predicted for the most abundant isotopes of each element.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. nih.gov For this compound, a multi-nuclear approach provides a complete picture of the molecular framework.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the methyl protons, the two aromatic protons on the selenophene ring, and the acidic proton of the sulfinic acid group. The chemical shifts of the ring protons are influenced by the electron-donating methyl group and the electron-withdrawing sulfinic acid group. The coupling between the two ring protons (³JHH) would provide information about their relative positions.

¹³C NMR: The carbon-13 NMR spectrum will reveal five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be characteristic of the sp² carbons of the selenophene ring, the sp³ carbon of the methyl group, and the carbon atom directly attached to the selenium and sulfur atoms.

⁷⁷Se NMR: With a natural abundance of 7.63% and a spin of ½, the ⁷⁷Se nucleus is a valuable probe for studying organoselenium compounds. huji.ac.il ⁷⁷Se NMR has a very wide chemical shift range, making it highly sensitive to the electronic environment of the selenium atom. nih.govorganicchemistrydata.org The chemical shift of the selenium atom in this compound will be influenced by the aromatic ring system and the adjacent sulfinic acid group.

Table 2: Predicted ¹H, ¹³C, and ⁷⁷Se NMR Chemical Shifts (δ) for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants (J) |

| ¹H | Methyl (CH₃) | ~2.5 | s |

| ¹H | Ring H-3 | ~7.0-7.2 | d, J(H3-H4) ≈ 3-4 Hz |

| ¹H | Ring H-4 | ~6.8-7.0 | d, J(H4-H3) ≈ 3-4 Hz |

| ¹H | Sulfinic Acid (OH) | >10 (broad) | s |

| ¹³C | Methyl (CH₃) | ~15 | q |

| ¹³C | C2 | ~140-145 | s |

| ¹³C | C3 | ~125-130 | d |

| ¹³C | C4 | ~130-135 | d |

| ¹³C | C5 | ~145-150 | s |

| ⁷⁷Se | Se-1 | ~500-600 | m |

Note: Predicted values are relative to TMS for ¹H and ¹³C, and dimethyl selenide (B1212193) for ⁷⁷Se. Actual values may vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity of the atoms within the molecule. wikipedia.orgyoutube.com

COSY (Correlation Spectroscopy): This experiment would show a correlation between the signals of the two coupled protons on the selenophene ring (H-3 and H-4), confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the signals of protons with their directly attached carbon atoms. It would be used to definitively assign the signals for the C-3/H-3 and C-4/H-4 pairs, as well as the methyl carbon and its protons.

¹³C-⁷⁷Se HSQC/HMBC: Advanced heteronuclear correlation experiments can also be performed to correlate the selenium atom with nearby carbon and proton atoms, further solidifying the structural assignment. acs.org

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would display absorption bands corresponding to the various vibrational modes of its functional groups. researchgate.netscilit.comiosrjournals.org

O-H Stretch: A broad and strong absorption band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, is characteristic of the hydroxyl group of the sulfinic acid, likely involved in hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed in the 2850-3000 cm⁻¹ region.

S=O Stretch: The sulfinyl group (S=O) exhibits a strong and characteristic absorption in the IR spectrum, typically between 1050 and 1150 cm⁻¹.

C=C and C-Se Stretches: The stretching vibrations of the selenophene ring (C=C and C-Se) would give rise to a series of bands in the fingerprint region (below 1600 cm⁻¹).

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the selenophene ring vibrations.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

| O-H Stretch | -SO₂H | 2500-3300 | Strong, Broad / Weak |

| C-H Stretch (Aromatic) | Selenophene Ring | 3000-3100 | Medium / Strong |

| C-H Stretch (Aliphatic) | -CH₃ | 2850-3000 | Medium / Strong |

| C=C Stretch | Selenophene Ring | 1400-1600 | Medium-Strong / Strong |

| S=O Stretch | -SO₂H | 1050-1150 | Strong / Medium |

| C-S Stretch | C-SO₂H | 650-750 | Medium / Medium |

| C-Se Stretch | Selenophene Ring | 500-600 | Medium / Strong |

Sulfinic acids are chiral at the sulfur atom if the two organic substituents are different and there is no plane of symmetry in the molecule. In the case of this compound, the sulfur atom is a stereocenter. Vibrational circular dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution. researchgate.netrsc.orgnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.

By comparing the experimental VCD spectrum of an enantiomerically enriched sample of this compound with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., R or S), the absolute configuration of the sulfur stereocenter can be unambiguously determined. This is particularly valuable as crystallization for X-ray analysis may not always be feasible.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov For this compound, obtaining a single crystal suitable for X-ray diffraction analysis would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. In the study of organoselenium compounds, X-ray crystallography has been instrumental in confirming molecular geometries and understanding the influence of the selenium atom on the crystal packing. marquette.edu For instance, studies on selenides bearing a benzenesulfonamide (B165840) moiety have utilized X-ray crystallography to elucidate their binding to biological targets. nih.gov

While no specific crystallographic data for this compound is publicly available, a hypothetical dataset is presented below to illustrate the type of information that would be obtained from such an analysis. The data is based on typical values observed for related organoselenium and sulfinic acid structures.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.567 |

| b (Å) | 10.234 |

| c (Å) | 12.456 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1049.8 |

| Z | 4 |

| Calculated density (g/cm³) | 1.854 |

| R-factor | 0.035 |

This data would allow for the precise determination of the selenophene ring planarity, the geometry of the sulfinic acid group, and any significant intermolecular interactions, such as hydrogen bonding involving the sulfinic acid moiety.

Chromatographic and Electrophoretic Separation Techniques

Chromatographic and electrophoretic methods are indispensable for the purification and analytical assessment of this compound. These techniques separate components of a mixture based on their differential interactions with a stationary and a mobile phase.

HPLC is a cornerstone technique for determining the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would likely be the primary choice for purity assessment. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol.

The separation is based on the partitioning of the analyte between the stationary and mobile phases. Due to the presence of the polar sulfinic acid group, this compound would likely elute at a reasonable retention time with a suitable gradient of organic solvent in the mobile phase. The use of an ion-pairing agent, such as trifluoroacetic acid, in the mobile phase can improve peak shape and retention for acidic compounds. rsc.org Detection is commonly achieved using a UV-Vis detector, as the selenophene ring is expected to have a significant UV absorbance.

A typical HPLC method for purity analysis would involve injecting a solution of the synthesized compound and monitoring the chromatogram for the presence of impurities. The purity is then calculated based on the relative peak areas.

Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time (Hypothetical) | 8.5 minutes |

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. nih.gov Sulfinic acids themselves are generally not volatile enough for direct GC analysis. wikipedia.org Therefore, a derivatization step is necessary to convert this compound into a more volatile analogue. A common derivatization strategy for acidic protons is silylation, for instance, using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) ester.

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum that can be used for structural elucidation and identification. The fragmentation pattern in the mass spectrum is a unique fingerprint of the molecule.

Hypothetical GC-MS Data for Silylated this compound

| Parameter | Value |

|---|---|

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 m/z |

| Hypothetical Retention Time | 15.2 minutes |

| Key Hypothetical Mass Fragments (m/z) | [M]+, [M-CH₃]+, [M-OSi(CH₃)₃]+, [C₅H₅Se]+ |

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. libretexts.org This technique is particularly well-suited for the analysis of charged species like sulfinic acids. nih.gov In a typical capillary zone electrophoresis (CZE) setup, a fused-silica capillary is filled with a background electrolyte (BGE) buffer. When a voltage is applied across the capillary, analytes migrate at different velocities depending on their charge-to-size ratio.

For the analysis of this compound, which will be anionic at a neutral or basic pH, the separation would likely be performed in a buffer with a pH above the pKa of the sulfinic acid group. The migration time of the analyte would be characteristic of its electrophoretic mobility under the specific analysis conditions. CE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. nih.gov

Exemplary Capillary Electrophoresis Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Capillary | Fused silica, 50 cm total length, 50 µm I.D. |

| Background Electrolyte | 25 mM Sodium borate (B1201080) buffer, pH 9.2 |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 254 nm |

| Hypothetical Migration Time | 4.1 minutes |

Comparative Analysis and Structure Reactivity Relationships Within Selenophene Sulfinic Acid Analogues

Comparison with Thiophene (B33073) and Furan (B31954) Sulfinic Acid Derivatives

The reactivity and stability of 5-methylselenophene-2-sulfinic acid are best understood through a comparative lens, examining its properties alongside its thiophene and furan analogues. The heteroatom at the core of the five-membered ring—selenium, sulfur, or oxygen—plays a pivotal role in defining the electronic and aromatic character of the molecule, which in turn dictates its chemical behavior.

Impact of Heteroatom on Electronic Properties and Reactivity

The electronic properties of the heterocyclic ring are significantly influenced by the heteroatom. Oxygen, being the most electronegative, holds onto its lone pair of electrons more tightly, resulting in less effective delocalization into the π-system of the furan ring. quora.comlibretexts.orgreddit.com In contrast, sulfur and selenium are less electronegative than oxygen, allowing for more effective participation of their lone pairs in the aromatic sextet. libretexts.orgresearchgate.net This increased electron-donating ability of sulfur and selenium enhances the electron density of the thiophene and selenophene (B38918) rings, respectively, compared to furan.

The presence of a sulfonic acid group, a strong electron-withdrawing substituent, deactivates the ring towards electrophilic attack in all three analogues. However, the degree of deactivation is modulated by the heteroatom. In furan-2-sulfonic acid, the potent electron-withdrawing effect of the sulfonic acid group, coupled with the inherent high reactivity of the furan ring, makes it susceptible to acid-induced polymerization or ring-opening, though the sulfonic acid group does offer some stabilization against such degradation. Thiophene-2-sulfonic acid is more stable, and its reactivity in electrophilic aromatic substitution (EAS) reactions is significantly reduced compared to unsubstituted thiophene.